![molecular formula C8H8N2O6S B2996151 4-Methanesulfonamido-3-nitrobenzoic acid CAS No. 1184668-88-9](/img/structure/B2996151.png)
4-Methanesulfonamido-3-nitrobenzoic acid
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Overview
Description
Scientific Research Applications
Tissue Sulfhydryl Groups
A study synthesized a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, highlighting its applicability in biochemical assays and potentially implicating derivatives like 4-Methanesulfonamido-3-nitrobenzoic acid in similar applications (Ellman, 1959).
Oxidation Studies
Research on the oxidation of o-Nitrotoluene by Cerium(IV) Methanesulfonate demonstrates the transformation into o-nitrobenzyl alcohol, o-nitrobenzaldehyde, and o-nitrobenzoic acid, revealing the chemical's role in synthetic chemistry and material science applications (Lozar & Savall, 1995).
Carbanion Reactivity
Investigations into carbanion reactivity with 4-nitrobenzofurazan derivatives show significant implications for the development of new synthetic pathways and materials, which could include compounds structurally related to 4-Methanesulfonamido-3-nitrobenzoic acid (Asghar, Crampton, & Isanbor, 2008).
Mutagenicity Studies
The mutagenicity of methanesulphonic acid esters provides insights into the chemical interactions and safety profiles of sulfonamide derivatives, important for regulatory and environmental health considerations (Eder & Kütt, 1989).
Catalysis and Polymerization
Research on intramolecular catalysis in the hydrolysis of p-nitrophenyl o-methanesulfonamidobenzoate and related compounds illuminates their role in catalysis and polymer synthesis, suggesting applications in creating advanced materials and catalysts (Menger & Johnson, 1967).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function or activity .
Mode of Action
It’s known that nitro compounds can undergo various reactions, including nucleophilic substitution and oxidation . The methanesulfonamido group may also play a role in the compound’s interaction with its targets .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The presence of the nitro group and the methanesulfonamido group suggests that the compound could have a variety of effects, depending on its targets and the specific biochemical pathways it affects .
properties
IUPAC Name |
4-(methanesulfonamido)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6S/c1-17(15,16)9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMVBNPWPBLWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonamido-3-nitrobenzoic acid |
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